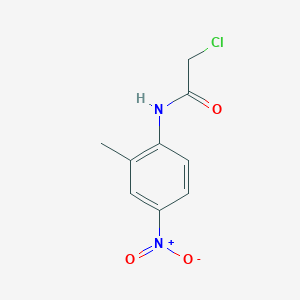

2-chloro-N-(2-methyl-4-nitrophenyl)acetamide

Description

2-Chloro-N-(2-methyl-4-nitrophenyl)acetamide is a halogenated acetamide derivative featuring a chloroacetamide backbone substituted with a 2-methyl-4-nitrophenyl group. This compound is characterized by its electron-withdrawing nitro (-NO₂) and methyl (-CH₃) groups at the para and ortho positions of the aromatic ring, respectively.

Properties

IUPAC Name |

2-chloro-N-(2-methyl-4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-6-4-7(12(14)15)2-3-8(6)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSWELOJKQQJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326234 | |

| Record name | 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83473-10-3 | |

| Record name | 83473-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Industrial Production Methods

In industrial settings, the production of 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide typically involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methyl-4-nitrophenyl)acetamide undergoes various chemical reactions including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of N-substituted derivatives.

Reduction: Formation of 2-chloro-N-(2-methyl-4-aminophenyl)acetamide.

Oxidation: Formation of 2-chloro-N-(2-carboxy-4-nitrophenyl)acetamide.

Scientific Research Applications

- Pharmaceutical Intermediate :

- Toxicity Studies :

- Biochemical Research :

Case Study 1: Nintedanib Synthesis

A study documented the efficient synthesis of Nintedanib using this compound as an intermediate. The synthesis was optimized to achieve high yields while minimizing impurities, demonstrating the compound's importance in pharmaceutical manufacturing.

Case Study 2: Toxicological Assessment

In a recent assessment, the compound was evaluated for its toxicity profile as part of a new drug application process. The results indicated that it met the safety thresholds established by regulatory bodies, reinforcing its role in drug formulation and safety testing.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The nitro group in the 4-position of the phenyl ring is a strong electron-withdrawing group, which enhances the electrophilicity of the adjacent carbonyl group in the acetamide moiety. This effect is critical in reactions such as nucleophilic substitution or alkylation. For example:

- 2-Chloro-N-(4-nitrophenyl)acetamide (CAS 17329-87-2) lacks the 2-methyl group but shares the nitro substituent. Its reactivity in heterocyclic synthesis (e.g., thiadiazoles and piperazinediones) is well-documented, driven by the nitro group’s electron-withdrawing effect .

- 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide introduces a cyano (-CN) group at the 2-position, further increasing electron withdrawal. This compound (MW: 239.6 g/mol) is utilized in advanced organic syntheses, where dual electron-withdrawing groups enhance reaction rates with nucleophiles .

- 2-Chloro-N-(4-fluorophenyl)acetamide replaces the nitro group with a fluorine atom. The weaker electron-withdrawing effect of fluorine results in reduced electrophilicity, making it less reactive in comparison .

Physical Properties

Key physical properties vary with substituents:

The absence of melting point data for the target compound suggests further experimental characterization is needed.

Reactivity in Alkylation and Deprotonation

Electron-withdrawing substituents like nitro or cyano groups enhance the acidity of the acetamide’s α-hydrogen, enabling deprotonation and subsequent alkylation. For example:

Biological Activity

2-Chloro-N-(2-methyl-4-nitrophenyl)acetamide is a compound belonging to the acetamide class, which has garnered attention for its potential biological activity, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chloro substituent at the nitrogen atom and a nitro group on the aromatic ring. This structural configuration is believed to enhance its biological activity compared to other acetamides.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Antibacterial Activity : Similar compounds have been shown to inhibit the synthesis of long-chain fatty acids, which are crucial for bacterial cell membrane integrity. The presence of the chloro atom may enhance binding affinity to bacterial enzymes, such as penicillin-binding proteins (PBPs), leading to cell lysis and death .

- Anticancer Potential : Some studies suggest that acetamides can induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell growth and survival. The nitro group may play a role in generating reactive oxygen species (ROS), contributing to cytotoxic effects .

Antimicrobial Activity

A study investigating various acetamides, including this compound, revealed significant antibacterial effects against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that this compound exhibits potent antimicrobial properties, comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 16 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

Case Studies

- In Vitro Testing : A series of in vitro tests demonstrated that this compound effectively inhibited bacterial growth. In particular, it was found to disrupt the cell wall synthesis in Klebsiella pneumoniae, suggesting a mechanism involving PBPs .

- Cytotoxicity Assays : Cytotoxicity assessments using human cell lines indicated that while the compound exhibits antibacterial properties, it also possesses a favorable safety profile with low toxicity levels at therapeutic doses .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound suggest good absorption and distribution characteristics, making it a candidate for oral administration. Studies have shown promising results regarding its stability in physiological conditions and its metabolic pathways within the body .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via acetylation of substituted aniline derivatives. A common approach involves refluxing the precursor (e.g., 2-methyl-4-nitroaniline) with acetic anhydride or chloroacetyl chloride in anhydrous conditions. For example, similar compounds (e.g., N-(4-chloro-2-nitrophenyl) derivatives) were synthesized by heating with acetic anhydride for 30 minutes, followed by crystallization from ethanol . Optimization includes monitoring reaction progress via TLC, controlling temperature to avoid nitro group decomposition, and using inert atmospheres to prevent oxidation. Yield improvements are achievable by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of acetylating agent).

Q. Table 1: Synthetic Methods Comparison

| Precursor | Reagent | Conditions | Yield* | Reference |

|---|---|---|---|---|

| 2-methyl-4-nitroaniline | Chloroacetyl chloride | Reflux, DCM | ~60–70% | |

| 4-chloro-2-nitroaniline | Acetic anhydride | Reflux, 30 min | Not reported |

*Yields estimated from analogous reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze aromatic proton environments (e.g., deshielded protons near nitro groups) and amide NH signals (~10 ppm) .

- IR : Confirm amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- X-ray crystallography : Resolve torsional angles of nitro groups and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

- HPLC/MS : Assess purity (>95%) and molecular ion peaks ([M+H]+ expected at m/z 257.6).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .

- Avoid exposure to moisture (risk of hydrolysis) and incompatible reagents (strong oxidizers).

- Store in airtight containers at 2–8°C. Emergency protocols should include ethanol rinses for spills and immediate medical attention for ingestion .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model:

- Electrophilic reactivity : Localized electron density on the chloroacetamide group predicts nucleophilic substitution sites .

- Torsional strain : Nitro group planarity deviations (e.g., O–N–C–C torsion angles of -16.7°) correlate with crystallographic data .

- Solubility : LogP values (~2.1 via XLogP) guide solvent selection for recrystallization .

Tools like Gaussian or ORCA are recommended, with B3LYP/6-31G* as a baseline functional/basis set .

Q. What strategies resolve contradictions in spectroscopic data versus crystallographic findings for this compound?

- Methodological Answer : Discrepancies (e.g., NMR-predicted vs. X-ray-observed conformers) require:

- Dynamic NMR : Detect rotational barriers of nitro/amide groups in solution.

- Temperature-dependent crystallography : Capture phase-specific conformations.

For example, crystallographic data show nitro groups twisted by ~17°, whereas NMR may average signals. Use ab initio molecular dynamics to simulate solution-state behavior.

Q. How can researchers design catalytic systems to improve the efficiency of synthesizing this compound?

- Methodological Answer :

- Phase-transfer catalysis (PTC) : Use tetrabutylammonium bromide to enhance chloroacetylation in biphasic systems .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining yield .

- Flow chemistry : Optimize residence time and mixing using microreactors (Table 2).

Q. Table 2: Catalytic System Optimization

| Method | Conditions | Yield Improvement | Reference |

|---|---|---|---|

| PTC | TBAB, DCM/H₂O | +15–20% | |

| Microwave | 300 W, 10 min | Comparable |

Q. What are the challenges in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Key challenges include:

- Regioselectivity : Nitro group deactivation complicates electrophilic substitution; use directing groups (e.g., sulfonyl) .

- Purification : Separate isomers via column chromatography (silica gel, hexane/EtOAc gradient) .

- Functional group compatibility : Avoid reducing nitro groups during hydrogenation (use selective catalysts like Pd/C with H₂ at 40 psi) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.